molecular formula C8H14O3 B082073 7-Oxooctanoic acid CAS No. 14112-98-2

7-Oxooctanoic acid

Cat. No. B082073
CAS RN: 14112-98-2
M. Wt: 158.19 g/mol
InChI Key: OSAHCBHKCKPJGI-UHFFFAOYSA-N
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Description

7-Oxooctanoic acid is a fatty acid formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors .


Synthesis Analysis

The synthesis of 7-Oxooctanoic acid involves the action of acid synthases on acetyl-CoA and malonyl-CoA precursors .


Molecular Structure Analysis

The molecular formula of 7-Oxooctanoic acid is C8H14O3. It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da . The molecule contains a total of 24 bonds, including 10 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ketone, and 1 hydroxyl group .


Chemical Reactions Analysis

7-Oxooctanoic acid has been employed as a test compound to investigate the applicability of high-resolution electrospray ionization mass spectrometry to the measurements of average oxygen to carbon ratio (O/C) in secondary organic aerosols .


Physical And Chemical Properties Analysis

7-Oxooctanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 311.1±25.0 °C at 760 mmHg, and a flash point of 156.2±19.7 °C. It has a molar refractivity of 40.7±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 152.3±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis

7-Oxooctanoic acid is a fatty acid formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors . It’s used in various chemical synthesis processes due to its unique structure and reactivity .

High-Resolution Electrospray Ionization Mass Spectrometry

7-Oxooctanoic acid has been employed as a test compound to investigate the applicability of high-resolution electrospray ionization mass spectrometry. This is particularly useful for the measurements of average oxygen to carbon ratio (O/C) in secondary organic aerosols .

Synthesis of Haptens

7-Oxooctanoic acid can be used in the synthesis of haptens. These are small molecules that, when combined with a larger carrier such as a protein, can elicit an immune response in the body. Specifically, it has been used to obtain an antibody for the detection of triacetone triperoxide, an improvised explosive .

Bee Research

Interestingly, 7-Oxooctanoic acid can also be used in the synthesis of the “queen substance” of the honey bee . This substance, also known as queen mandibular pheromone, plays a crucial role in the social structure and organization of a bee colony.

Safety and Hazards

7-Oxooctanoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

7-Oxooctanoic acid is a fatty acid formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors . The primary targets of this compound are the enzymes involved in these biochemical reactions.

Biochemical Pathways

7-Oxooctanoic acid is involved in the fatty acid synthesis pathway, where it is formed from acetyl-CoA and malonyl-CoA . The downstream effects of this pathway include the production of energy and other fatty acids, which are essential components of cell membranes and signaling molecules.

properties

IUPAC Name

7-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAHCBHKCKPJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161575
Record name 7-Ketooctanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxooctanoic acid

CAS RN

14112-98-2
Record name 7-Oxooctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14112-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ketooctanoic acid
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Record name 7-Ketooctanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxooctanoic acid
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Synthesis routes and methods

Procedure details

7-Oxooctanoic acid was prepared by treatment of 2-acetyl cyclohexanone with aqueous potassium hydroxide (S. Hunig et al; Chem Ber 91, 129-133 (1958)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 7-oxooctanoic acid in the context of honeybee communication?

A1: 7-Oxooctanoic acid serves as a crucial precursor in synthesizing the "queen substance" in honeybees. This substance, chemically known as (E)-9-oxo-2-decenoic acid, plays a vital role in regulating the bee colony's social structure. [] A two-step synthesis method utilizes 7-oxooctanoic acid, highlighting its importance in understanding and potentially influencing honeybee behavior. You can find more details about this synthesis in the research paper available here: []

Q2: How is 7-oxooctanoic acid being used in the development of detection methods for explosives?

A2: Researchers have successfully designed a hapten mimicking the structure of the explosive TATP (Triacetone triperoxide) using 7-oxooctanoic acid as a key building block. [] This hapten successfully elicited an immune response in mice, leading to the production of antibodies specific to TATP. This breakthrough paves the way for developing highly sensitive and selective biosensors for detecting TATP, a significant concern due to its accessibility and detection challenges. Learn more about this development in the research paper: []

Q3: Has 7-oxooctanoic acid been found in natural sources, and if so, what methods are used to identify it?

A3: Yes, 7-oxooctanoic acid was identified as a major component (61.18%) in the ethanol extract of Landolphia dulcis leaves. [] The identification was achieved using Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a widely employed technique for identifying and quantifying different substances within a sample. This study highlights the presence of 7-oxooctanoic acid in the plant kingdom and its potential applications in various fields. For a deeper understanding of the analysis, refer to the research paper: []

Q4: What are some of the chemical reactions 7-oxooctanoic acid can undergo, and what are the potential applications of these reactions?

A4: 7-Oxooctanoic acid serves as a versatile starting material in organic synthesis due to its ketone and carboxylic acid functional groups. One notable reaction is its conversion to 7-oxooctanal, followed by condensation with malonic acid, leading to the synthesis of the honeybee pheromone. [, ] Additionally, it can be used to synthesize macrolides incorporating diethylene glycol and dicarboxylic acid hydrazides. [] Further research explores the synthesis of carboxyalkylindolenines from 6-methyl-7-oxooctanoic acid. [, ] These diverse reactions demonstrate the potential of 7-oxooctanoic acid as a building block for various biologically and chemically relevant molecules.

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